N-Butyl-3-((1-oxobutyl)amino)butanamide
Description
Properties
CAS No. |
82024-13-3 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-(butanoylamino)-N-butylbutanamide |
InChI |
InChI=1S/C12H24N2O2/c1-4-6-8-13-12(16)9-10(3)14-11(15)7-5-2/h10H,4-9H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
RWZHNOUREISRTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CC(C)NC(=O)CCC |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation via Acid Chloride Intermediate
One common method involves converting the carboxylic acid precursor into an acid chloride, which then reacts with the appropriate amine.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Butanoic acid derivative + Thionyl chloride (SOCl2) or oxalyl chloride | Formation of butanoyl chloride intermediate under reflux conditions. |
| 2 | Acid chloride + N-butyl-3-amino butanamide | Nucleophilic attack by the amino group on the acid chloride to form the amide bond. |
| 3 | Work-up with aqueous base and organic extraction | Isolation of the amide product. |
This method ensures high reactivity of the acid chloride, promoting efficient amide bond formation.
Direct Coupling Using Carbodiimide Reagents
Alternatively, carbodiimide-mediated coupling (e.g., using EDC or DCC) can be employed to activate the carboxylic acid without isolating the acid chloride.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Butanoic acid derivative + EDC or DCC + HOBt (optional) | Activation of the carboxylic acid to form an O-acylisourea intermediate. |
| 2 | Addition of N-butyl-3-amino butanamide | Nucleophilic attack by the amine to form the amide bond. |
| 3 | Purification by chromatography | Removal of urea byproducts and isolation of the target compound. |
This method is milder and avoids harsh reagents, suitable for sensitive substrates.
Reductive Amination for Incorporation of the 1-Oxobutyl Group
The 1-oxobutyl substituent on the amino group can be introduced via reductive amination:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | N-butyl-3-aminobutanamide + Butanal (1-oxobutanal) | Formation of an imine intermediate under mild acidic conditions. |
| 2 | Reduction with NaBH4 or NaBH3CN | Conversion of the imine to the secondary amine bearing the 1-oxobutyl group. |
| 3 | Purification | Isolation of the final amide with the oxobutyl substituent. |
Representative Experimental Procedure
A typical synthesis might proceed as follows:
- Dissolve N-butyl-3-aminobutanamide (1 equiv) in anhydrous dimethylformamide (DMF).
- Add butanoyl chloride (1.1 equiv) dropwise at 0–5°C under nitrogen atmosphere.
- Stir the reaction mixture at room temperature for 4–6 hours.
- Quench the reaction with aqueous sodium bicarbonate solution.
- Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate.
- Concentrate under reduced pressure and purify by column chromatography.
Yield: 55–70% of this compound as a white solid.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Chloride Method | SOCl2, acid chloride, amine | Reflux, inert atmosphere | High reactivity, good yields | Requires handling of corrosive reagents |
| Carbodiimide Coupling | EDC/DCC, HOBt, amine | Room temperature, mild | Mild conditions, no acid chloride | Side products (ureas), purification needed |
| Reductive Amination | Aldehyde, NaBH4/NaBH3CN | Mild acidic, room temp | Selective functionalization | Requires careful control of reduction |
Research Findings and Optimization Notes
- The acid chloride method provides robust yields but requires careful control of moisture and temperature to avoid hydrolysis.
- Carbodiimide coupling is preferred for substrates sensitive to acid chlorides and allows for one-pot synthesis.
- Reductive amination for the oxobutyl group introduction is efficient but may require optimization of pH and reducing agent to prevent over-reduction or side reactions.
- Purification typically involves chromatographic techniques due to the presence of closely related impurities.
- Spectroscopic characterization (NMR, IR, MS) confirms the formation of the amide bond and the presence of the oxobutyl substituent.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-((1-oxobutyl)amino)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH₂Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butanoic acid, while reduction could produce butylamine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Properties
Research indicates that compounds similar to N-Butyl-3-((1-oxobutyl)amino)butanamide exhibit anti-inflammatory effects. For instance, derivatives of butanamide have been shown to inhibit the expression of inflammatory cytokines like IL-1β and IL-6, which are crucial in the pathogenesis of various inflammatory diseases . These findings suggest that this compound could be developed into therapeutic agents for conditions such as rheumatoid arthritis and asthma.
| Compound | Activity | Reference |
|---|---|---|
| 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide | Inhibits IL-1β and IL-6 mRNA expression |
Drug Development
The compound's structural similarity to known drugs positions it as a candidate for further development in drug discovery. Its potential to modify biological pathways makes it suitable for designing new therapeutic agents targeting specific diseases.
Pharmacological Applications
Enzyme Inhibition
this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, compounds with similar amide linkages have been studied for their ability to inhibit phospholipases, which play a role in lipid metabolism and cell signaling . This inhibition can be significant in treating conditions related to lipid accumulation, such as phospholipidosis.
Biochemical Research Applications
Metabolic Studies
The compound can be utilized in metabolic studies to understand its role in various biochemical pathways. Its ability to interact with amino acids and other metabolites allows researchers to explore its effects on cellular metabolism and energy production . This aspect is crucial for understanding how modifications in metabolic pathways can lead to disease states.
Case Studies
Case Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory properties of related compounds, several derivatives were synthesized and tested for their ability to suppress cytokine production in vitro. The results indicated significant reductions in IL-6 and TNF-α levels, suggesting potential applications in treating chronic inflammatory conditions .
Case Study 2: Enzyme Inhibition Mechanism
Another study focused on the inhibitory effects of similar compounds on lysosomal enzymes. The findings revealed that certain derivatives could effectively reduce enzyme activity associated with lipid metabolism disorders, highlighting their potential as therapeutic agents against such conditions .
Mechanism of Action
The mechanism by which N-Butyl-3-((1-oxobutyl)amino)butanamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Butyl-3-oxo-butanamide
- Structure: Features a 3-oxo (keto) group instead of the 3-((1-oxobutyl)amino) substituent.
- Synthesis : Synthesized via diketene and 1-butylamine in benzene/water, yielding 89% under ambient conditions .
- Reactivity: The ketone group may participate in nucleophilic additions or condensations, whereas the amino-oxobutyl group in the target compound could enable hydrogen bonding or coordination chemistry.
- Applications : Used as a precursor in α-oxoketene S,S-acetal synthesis, highlighting its role in generating heterocyclic frameworks .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Benzamide core with a hydroxyl and tertiary alcohol substituent.
- Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, characterized via X-ray crystallography .
- Applications : Catalytic applications in organic synthesis, contrasting with the target compound’s undefined role.
Trifluoromethyl-Substituted Butanamides (e.g., C22H23F6N3OS)
- Structure : Contains trifluoromethyl and phenylmethyl groups, enhancing electron-withdrawing effects.
- Properties: Fluorinated groups improve metabolic stability and binding affinity in pharmaceuticals, a trait absent in the non-fluorinated target compound .
- Economic Factors: High cost (JPY 30,600–32,800 per 100 mg) suggests specialized use in research, unlike simpler butanamides .
Pharmaceutical Impurities (e.g., Impurity E Hydrochloride)
- Structure: Features hydroxy and isopropylamino-propoxy groups, forming a hydrochloride salt.
- Role : Identified as a process-related impurity in pharmaceuticals, emphasizing the need for stringent purification protocols in drug manufacturing .
- Comparison : Structural complexity (e.g., ether linkages) contrasts with the target compound’s linear substituents.
Deuterated Analogs (e.g., N-[3-Butanoyl-4-(2-hydroxy-3-(isopropylamino)propoxy-d5)phenyl]butanamide Hydrochloride)
- Structure : Incorporates deuterium at key positions for isotopic labeling.
Data Table: Key Comparative Properties
Research Findings and Implications
- Substituent Effects: The amino-oxobutyl group in the target compound may enhance solubility in polar solvents compared to the ketone in N-butyl-3-oxo-butanamide. However, it lacks the directing groups seen in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, limiting catalytic utility .
- Synthetic Efficiency : High yields in analogous compounds (e.g., 89% for N-butyl-3-oxo-butanamide) indicate feasible scale-up for the target compound with optimized protocols .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Butyl-3-((1-oxobutyl)amino)butanamide, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves ring-opening reactions and acylation. For example, γ-butyrolactone can serve as a starting material, undergoing chlorination to form intermediates like N-butyl-4-chlorobutanamide, followed by nucleophilic substitution with amines .
- Optimization Strategies :
- Use stoichiometric control (e.g., 1.2:1 molar ratio of amine to chlorinated intermediate).
- Employ catalysts like triethylamine to enhance acylation efficiency.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Yield Data :
| Starting Material | Intermediate | Final Product Yield | Purity |
|---|---|---|---|
| γ-Butyrolactone | N-butyl-4-chlorobutanamide | 74.6% | 97.6% |
Q. How should this compound be characterized to confirm structural integrity?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : Compare experimental <sup>1</sup>H NMR peaks with predicted shifts (e.g., amide protons at δ 6.5–7.5 ppm, alkyl chains at δ 1.0–2.5 ppm) .
Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., [M+H]<sup>+</sup> ion for C12H24N2O2 ≈ 229.2 Da).
Purity Assessment : Validate via HPLC with UV detection (λ = 210–254 nm) and ≥98% purity thresholds .
Q. What storage conditions ensure the stability of this compound?
- Stability Protocol :
- Store at -20°C in amber glass vials under inert gas (e.g., argon) to prevent hydrolytic or oxidative degradation .
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess shelf life .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Case Study : If NMR signals for amide protons are split or shifted, consider:
- Solvent Effects : Use deuterated DMSO or CDCl3 to minimize solvent interference.
- Dynamic Processes : Variable-temperature NMR (VT-NMR) to identify rotameric equilibria.
- Impurity Analysis : Cross-validate with LC-MS to detect byproducts (e.g., unreacted amines or oxidized species) .
Q. What strategies are effective for impurity profiling in this compound synthesis?
- Impurity Identification :
- Chromatographic Methods : Use reversed-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).
- Reference Standards : Compare retention times and MS/MS fragmentation patterns with known impurities (e.g., N-acetyl derivatives) .
- Common Impurities :
| Impurity Type | Source | Mitigation |
|---|---|---|
| Unreacted amine | Incomplete substitution | Extend reaction time or increase temperature. |
| Oxidized byproducts | Air exposure | Use inert atmosphere and antioxidants (e.g., BHT) . |
Q. How can reaction conditions be optimized to minimize side reactions in large-scale synthesis?
- Key Parameters :
- Temperature Control : Maintain ≤60°C to prevent thermal decomposition.
- Catalyst Screening : Test alternatives like DMAP or pyridine derivatives for acylation efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via liquid-liquid extraction .
- Scalability Data :
| Scale (mmol) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 10 | DMF | Triethylamine | 68.2 |
| 50 | THF | DMAP | 72.8 |
Data Contradiction Analysis
Q. How should researchers address conflicting purity results between HPLC and NMR?
- Root Cause Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
